RTI-55 Hydrochloride
Description
Historical Context of Phenyltropane Analogs in Neurotransmitter Research
The exploration of phenyltropane analogs emerged from the scientific endeavor to understand and potentially mitigate the addictive properties of cocaine. wikipedia.org Researchers sought to create compounds that could selectively interact with the brain's monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—to dissect their individual roles in the complex mechanisms of addiction and other neurological processes. wikipedia.orgnih.govmolbiolcell.org Phenyltropanes, including RTI-55, were developed as powerful tools for these investigations. nih.gov Their structural similarity to cocaine allows them to bind to these transporters, but with variations in affinity and selectivity that provide researchers with a graded set of probes to study transporter function. nih.govnih.gov
Significance of RTI-55 Hydrochloride as a Research Tool and Pharmacological Probe
This compound's importance as a research tool stems from its high affinity for monoamine transporters, making it an effective pharmacological probe. nih.govcpn.or.krnih.gov It binds potently to the dopamine, serotonin, and norepinephrine transporters, allowing for the detailed study of these critical proteins. nih.govsnmjournals.org The radiolabeled form of RTI-55, particularly with iodine-125 (B85253) ([¹²⁵I]RTI-55), has been instrumental in mapping the distribution and density of these transporters in the brain through techniques like autoradiography. wikipedia.orgcpn.or.krnih.gov
This high-affinity binding allows [¹²⁵I]RTI-55 to be used in competitive binding assays to determine the affinity of other compounds for these transporters. nih.gov For instance, studies have utilized [¹²⁵I]RTI-55 to measure the binding affinity of various drugs at the dopamine and serotonin transporters. nih.govahajournals.org The compound's interaction with the transporters is complex, with some studies suggesting that it binds to multiple sites. physiology.orgnih.gov
The binding affinity of RTI-55 for the different monoamine transporters has been characterized in various studies. It is known to be a non-selective inhibitor, potently blocking all three transporters. wikipedia.orgsnmjournals.org
Interactive Data Table: Binding Affinities of RTI-55
| Transporter | Binding Affinity (Ki, nM) | Research Context |
| Dopamine Transporter (DAT) | 1.6 | Inhibition of dopamine reuptake vcu.edu |
| Serotonin Transporter (SERT) | 4.3 | High affinity for 5-HTT nih.gov |
| Norepinephrine Transporter (NET) | 1110 | Lower affinity compared to DAT and SERT nih.gov |
| Dopamine Transporter (DAT) | 0.29 (high-affinity), 7.9 (low-affinity) | Placental membrane binding physiology.orgnih.gov |
| Serotonin Transporter (SERT) | 0.48 | Inhibition of [³H]paroxetine binding in placenta physiology.org |
| Norepinephrine Transporter (NET) | 7.6 | Displacement of [³H]nisoxetine binding in placenta physiology.org |
| Dopamine Transporter (DAT) | IC₅₀ = 4.1 | Direct binding in rat brain membranes nih.gov |
| Serotonin Transporter (SERT) | IC₅₀ = 14 | Direct binding in rat brain membranes nih.gov |
| Norepinephrine Transporter (NET) | IC₅₀ = 280 | Direct binding in rat brain membranes nih.gov |
This table is interactive. Click on the headers to sort the data.
Scope and Academic Relevance of this compound Studies in Preclinical Science
The academic relevance of this compound is underscored by its extensive use in preclinical research to investigate the roles of monoamine transporters in various neurological and psychiatric conditions. wikipedia.orgscispace.com A primary application has been in the study of Parkinson's disease, where radiolabeled RTI-55 (as iometopane) is used to assess the degeneration of dopamine neurons. wikipedia.orgrevvity.com
Furthermore, preclinical studies have employed RTI-55 to explore the neurobiology of substance abuse. vcu.edu By acting as a potent dopamine reuptake inhibitor, it helps researchers understand the mechanisms underlying the reinforcing effects of psychostimulants. wikipedia.orgvcu.edu Studies have also investigated its potential, along with other phenyltropane analogs, in the development of treatments for cocaine addiction. wikipedia.orgnih.gov
Research has also delved into the compound's effects on all three monoamine transporters to understand the interplay between dopamine, serotonin, and norepinephrine systems. nih.gov For example, studies have aimed to develop phenyltropane analogs with high affinity for both DAT and SERT but low affinity for NET. nih.gov This line of inquiry is crucial for developing more selective therapeutic agents with potentially fewer side effects. The ability of RTI-55 to be displaced by other compounds, such as cocaine, has also been a subject of study, providing insights into competitive binding at the transporter sites. rti.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRGHXZCDYBEJE-PEVLCXCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858372 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141899-24-3 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Rti 55 Hydrochloride
Monoamine Transporter Interaction Profile
RTI-55 interacts with all three major monoamine transporters, a characteristic that has made its radiolabeled form, [¹²⁵I]RTI-55, a valuable tool for studying these transport systems in various brain regions and other tissues. nih.govnih.gov
RTI-55 exhibits a particularly high affinity for the dopamine (B1211576) transporter. cpn.or.krnih.gov Studies using [¹²⁵I]RTI-55 in rat striatum, a region dense with dopaminergic nerve terminals, revealed a high-affinity binding site with a dissociation constant (Kd) of 0.2 nM. nih.gov The pharmacological profile of this binding is consistent with that of the DAT. nih.gov In dog caudate membranes, [¹²⁵I]RTI-55 binds to the DAT with a similarly high affinity, showing a Kd of 0.27 nM. nih.gov This high-affinity interaction signifies an efficient blockade of the dopamine transporter. cpn.or.krnih.gov While potent at the DAT, RTI-55 is not highly selective. For instance, its selectivity for the dopamine transporter over the serotonin (B10506) transporter (DA:SERT ratio) has been reported to be approximately 2:1. snmjournals.org
The presence of an iodine atom in the structure of RTI-55 markedly increases its affinity for the serotonin transporter while maintaining its potent DAT blocking activity. wikipedia.org Research has shown that [¹²⁵I]RTI-55 binds with high affinity in the rat cerebral cortex, which is consistent with the pharmacological profile of the SERT. nih.gov In this region, a single high-affinity component with a Kd of 0.2 nM was identified. nih.gov Studies on rat placenta using [¹²⁵I]RTI-55 also demonstrated binding to the serotonin transporter, resolving into high-affinity (Kd of 0.29 nM) and low-affinity (Kd of 7.9 nM) components. nih.govphysiology.org The high-affinity component is suggested to be the SERT. nih.govphysiology.org Further research has reported an IC₅₀ value of 14 nM for RTI-55 at the serotonin transporter. nih.gov
RTI-55 also binds to the norepinephrine (B1679862) transporter. Studies using human norepinephrine transporters (hNET) expressed in HEK-293 cells showed that [¹²⁵I]RTI-55 binds with a Kd of 14.2 nM. biologists.com In rat placenta, the low-affinity binding site for [¹²⁵I]RTI-55, with a Kd of 7.9 nM, is thought to correspond to the norepinephrine transporter. physiology.org Another study reported a pKi value of 8.2 for RTI-55 at the NET, which translates to a Ki of approximately 6.3 nM. nih.gov In contrast, a higher IC₅₀ value of 280 nM at the NET has also been reported. nih.gov
RTI-55 is a non-selective ligand, demonstrating high potency at all three monoamine transporters, though with some variation in affinity. nih.gov The order of binding affinity is generally considered to be DAT ≥ SERT > NET, although specific values can vary between studies and experimental conditions. One study reported pKi values of 8.41 for DAT, 7.7 for SERT, and 8.2 for NET. nih.gov Another reported IC₅₀ values of 4.1 nM for DAT, 14 nM for SERT, and 280 nM for NET. nih.gov This highlights its potent but relatively non-selective profile compared to more selective compounds. snmjournals.org
Interactive Table: Binding Affinity of RTI-55 at Monoamine Transporters Use the filter to select the transporter of interest.
| Transporter | Parameter | Value (nM) | Source |
| DAT | K_d | 0.2 | nih.gov |
| DAT | K_d | 0.27 | nih.gov |
| DAT | IC_50 | 4.1 | nih.gov |
| DAT | K_i | ~3.9 (pKi 8.41) | nih.gov |
| SERT | K_d | 0.2 | nih.gov |
| SERT | K_d (high affinity) | 0.29 | nih.govphysiology.org |
| SERT | IC_50 | 14 | nih.gov |
| SERT | K_i | ~20 (pKi 7.7) | nih.gov |
| NET | K_d | 14.2 | biologists.com |
| NET | K_d (low affinity) | 7.9 | physiology.org |
| NET | IC_50 | 280 | nih.gov |
| NET | K_i | ~6.3 (pKi 8.2) | nih.gov |
Norepinephrine Transporter (NET) Affinity and Selectivity
Neurotransmitter Uptake Inhibition Mechanisms
RTI-55 functions as a dopamine reuptake inhibitor by blocking the action of the dopamine transporter (DAT). revvity.comwikipedia.org The DAT is a protein located on the presynaptic nerve terminal responsible for recycling extracellular dopamine back into the neuron. cpn.or.krnih.gov By binding with high affinity to the DAT, RTI-55 physically obstructs the transporter, preventing the re-entry of dopamine from the synaptic cleft. cpn.or.krnih.govnih.gov This blockade leads to an increased concentration of dopamine in the extracellular space, thereby enhancing dopaminergic neurotransmission. nih.govwikipedia.org
Inhibition of Serotonin Reuptake
RTI-55 Hydrochloride, a phenyltropane derivative, demonstrates a potent interaction with the serotonin transporter (SERT). wikipedia.org The presence of an iodine atom in its structure significantly enhances its affinity for SERT. wikipedia.org Research has established RTI-55 as a powerful inhibitor of the serotonin transporter's function, an effect observed in various tissues, including the human placenta. nih.gov In studies using human placental brush border membrane vesicles and cultured choriocarcinoma cells, RTI-55 effectively inhibited serotonin uptake. nih.gov The nature of this inhibition has been identified as competitive. nih.gov
Kinetic binding studies have revealed complex interactions between RTI-55 and SERT. In the human occipital cortex, a region with a high density of serotonin transporters, [125I]RTI-55 was found to label SERT, recognizing multiple binding sites with dissociation constant (KD) values of 0.02 ± 0.01 nM and 4.18 ± 0.46 nM. pharmgkb.org Similarly, in rat placental membranes, saturation analyses of [125I]RTI-55 binding indicated the presence of both high- and low-affinity binding components, with mean dissociation constants of 0.29 nM and 7.9 nM, respectively. physiology.org The high-affinity binding component in the placenta is suggested to be the serotonin transporter. physiology.org Further supporting its high affinity for SERT, RTI-55 was found to be significantly more potent than cocaine in displacing [3H]paroxetine (a selective SERT ligand) from placental transporters, exhibiting an inhibition constant (Ki) of 0.48 nM. physiology.org Compared to its action on the dopamine transporter (DAT), RTI-55 shows a 3.0-fold selectivity for SERT. nih.gov
An interesting characteristic of RTI-55's interaction with SERT is the influence of time on its binding affinity. The calculated inhibition constant (Ki) for RTI-55 decreases with a longer interaction time, suggesting that the association kinetics for RTI-55 with the serotonin transporter are distinct from other inhibitors like cocaine. nih.gov
Table 1: Binding Affinity of RTI-55 for the Serotonin Transporter (SERT)
| Tissue/System | Radioligand | Parameter | Value |
| Human Occipital Cortex | [125I]RTI-55 | KD1 | 0.02 ± 0.01 nM |
| Human Occipital Cortex | [125I]RTI-55 | KD2 | 4.18 ± 0.46 nM |
| Rat Placental Membranes | [125I]RTI-55 | KD (High Affinity) | 0.29 nM |
| Rat Placental Membranes | [125I]RTI-55 | KD (Low Affinity) | 7.9 nM |
| Rat Placental Membranes | [3H]paroxetine | Ki | 0.48 nM |
Inhibition of Norepinephrine Reuptake
This compound also interacts with the norepinephrine transporter (NET), though its characterization at this site is less extensive than at DAT and SERT. Studies using cells expressing the human norepinephrine transporter (hNET) have demonstrated high-affinity binding of [125I]RTI-55. jneurosci.org In one study, wild-type hNET expressed in COS-7 cell membranes exhibited a maximal binding capacity (Bmax) of 1.1 x 10⁻¹¹ mol/mg of protein for [125I]RTI-55. jneurosci.org
The interaction of RTI-55 with NET is relevant in brain regions where NET is responsible for clearing dopamine, such as the hippocampus. nih.gov In these areas, there is a low expression of dopamine transporters, and studies have detected very little DAT using radiolabelled RTI-55, indicating that dopamine clearance is primarily mediated by NET. nih.gov The pharmacological profile of the transporter in fruit flies (dDAT) shows characteristics similar to hNET, and inhibitors like RTI-55 are known to interact with binding subsites within this transporter. biorxiv.org
Research into various monoamine uptake inhibitors has shown that classical NET inhibitors may bind to multiple sites on the transporter, a characteristic that has been compared to the interaction of RTI-55 with the serotonin transporter. uq.edu.au The evaluation of RTI-55 and its analogs includes assessing their binding affinity at norepinephrine membrane transporters in rat brain tissue, confirming NET as a recognized target for this class of compounds. nih.govwho.int
Table 2: Binding Characteristics of RTI-55 at the Norepinephrine Transporter (NET)
| Tissue/System | Radioligand | Parameter | Value |
| COS-7 Cell Membranes (expressing hNET-wt) | [125I]RTI-55 | Bmax | 1.1 x 10⁻¹¹ mol/mg protein |
Molecular Interactions and Binding Dynamics of Rti 55 Hydrochloride
Characterization of Binding Sites on Monoamine Transporters
The binding of RTI-55 to monoamine transporters is not a simple, single-site interaction. Radioligand binding assays have revealed a more complex picture, characterized by the presence of both high- and low-affinity binding components.
RTI-55 exhibits high affinity for all three monoamine transporters. In studies using [¹²⁵I]RTI-55, saturation analyses consistently identify a high-affinity binding site. For instance, in rat placental membranes, the high-affinity component for [¹²⁵I]RTI-55 binding has a dissociation constant (K_d) of approximately 0.29 nM. physiology.org Similarly, studies in human brain tissue identified a high-affinity site with a K_d of 66 ± 35 pM. nih.gov In mesencephalic cultures, RTI-55 binding data fit to a single high-affinity site with a K_d of 1.8 ± 0.5 nM. jneurosci.org
The affinity of RTI-55 is often expressed as the inhibition constant (K_i) or pK_i (-log K_i), which reflects its potency in displacing other radioligands. RTI-55 is a non-selective inhibitor, binding potently to DAT, NET, and SERT. nih.gov
Table 1: High-Affinity Binding Parameters of RTI-55
| Transporter | K_i (nM) | pK_i | Source |
| DAT | 3.9 | 8.41 | nih.gov |
| NET | 6.3 | 8.2 | nih.gov |
| SERT | 20.0 | 7.7 | nih.gov |
This table presents the inhibitor binding affinity (K_i) of RTI-55 at cloned human monoamine transporters.
In addition to the high-affinity site, evidence strongly suggests the existence of a low-affinity binding component for RTI-55. Saturation studies using [¹²⁵I]RTI-55 often produce curvilinear Scatchard plots, which are indicative of binding to multiple sites. physiology.orgphysiology.org These plots can be resolved into at least two distinct components: the aforementioned high-affinity site and a second, low-affinity site.
In studies of rat placenta, a low-affinity site with a K_d of 7.9 nM was identified. physiology.org Similarly, in human brain membranes, a low-affinity site with a K_d of 1.52 ± 0.55 nM and a maximal binding capacity (B_max) of 47.5 ± 11.2 pmol/g of tissue was found. nih.gov Research on rat nucleus accumbens membranes also demonstrated that binding curves for [¹²⁵I]RTI-55 were best fit to a two-site model, confirming high- and low-affinity components. researchgate.net The low-affinity sites constituted a significant portion, ranging from 85% to 94% of the total binding sites in that brain region. researchgate.net
Table 2: High- and Low-Affinity Binding Site Parameters for [¹²⁵I]RTI-55
| Tissue/System | Component | K_d (nM) | B_max | Source |
| Rat Placenta | High-Affinity | 0.29 | - | physiology.org |
| Low-Affinity | 7.9 | - | physiology.org | |
| Human Brain | High-Affinity | 0.066 | 13.2 pmol/g | nih.gov |
| Low-Affinity | 1.52 | 47.5 pmol/g | nih.gov | |
| Rat Brain (non-caudate) | Site 1 (High) | 0.44 | 31 fmol/mg | researchgate.net |
| Site 2 (Low) | 17 | 245 fmol/mg | researchgate.net |
This table summarizes dissociation constant (K_d) and maximal binding capacity (B_max) values from various studies. Note that B_max values are context-dependent and vary by tissue preparation.
Further investigation into the multiple binding sites of tropane-based ligands has led to the characterization of novel sites beyond the primary, high-affinity transporter binding pocket. One such site, termed DATsite2, has been identified through binding surface analysis using [¹²⁵I]RTI-55. researchgate.net This site is distinct from the classic dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) transporters. Studies using neurotoxins to selectively lesion dopaminergic and serotonergic neurons showed a differential decrease in binding to the high-affinity site (Site 1) and DATsite2, providing physical evidence that they are distinct entities. researchgate.net While the high-affinity site is associated with the cloned dopamine transporter, DATsite2 appears to be a separate, lower-affinity site also labeled by [¹²⁵I]RTI-55. researchgate.net
Low-Affinity Binding Component (K_d, B_max determinations)
Structural Determinants of Ligand-Transporter Interaction
The binding of RTI-55 Hydrochloride to monoamine transporters is governed by specific molecular interactions between the ligand and amino acid residues within the transporter's binding pocket. Computational modeling and mutagenesis studies have provided significant insights into these structural determinants.
Molecular docking simulations have been instrumental in visualizing the binding pose of RTI-55 within the central binding site (S1) of the human DAT, SERT, and NET. nih.govacs.org These models show that RTI-55 occupies the same general region in all three transporters. nih.gov A key interaction across all three is the placement of RTI-55's protonated amine group near a critical, negatively charged aspartate residue: Asp79 in DAT, Asp98 in SERT, and Asp75 in NET. nih.govacs.org The distance of this ionic interaction is predicted to be between 3 and 6 Å and is correlated with the ligand's inhibitory potency. acs.org
Site-directed mutagenesis studies have identified several key amino acid residues within the monoamine transporters that are critical for ligand binding. The conserved aspartate residue in transmembrane domain 1 (TM1)—Asp79 in DAT, Asp98 in SERT, and Asp75 in NET—is fundamental for anchoring tropane-based ligands like RTI-55 through a crucial salt bridge interaction with the ligand's nitrogen. acs.orgcpn.or.kr
Other important residues in DAT include those in transmembrane domains 1, 3, and 6. For example, Phe325 in dDAT (the fruit fly dopamine transporter, often used as a model) has been shown to rotate to maintain aromatic interactions with various tropane-based ligands, including RTI-55. acs.org In human SERT, the corresponding residue is Phe341. acs.org Studies on DAT have also implicated residues such as Tyr156 and Phe320 as being part of the binding pocket for tropane (B1204802) analogs. The interaction between ligands and these specific residues highlights the complex pharmacophore required for high-affinity binding to monoamine transporters.
Conformational Changes Induced by this compound Binding
The interaction of this compound with monoamine transporters is not a simple lock-and-key mechanism; it involves and induces dynamic changes in the transporter's three-dimensional structure. Research indicates that different classes of transporter inhibitors can stabilize distinct conformational states of the transporter protein.
Studies focusing on the dopamine transporter (DAT) have revealed that cocaine and its analogs, including RTI-55, preferentially bind to and stabilize an "open" or "outward-facing" conformation of the transporter. researchgate.net This conformation is characterized by the accessibility of a cysteine residue (I159C) in an engineered DAT mutant to sulfhydryl-reactive agents, indicating that the extracellular gate of the transporter is open. researchgate.net This is in contrast to other inhibitors, such as benztropine (B127874) analogs, which favor a closed or inward-facing state. researchgate.net
Similarly, investigations into the human serotonin transporter (hSERT) suggest that cocaine induces a more outward-facing conformation than other inhibitors like imipramine. nih.gov As a close analog, RTI-55 is understood to share this characteristic. The binding of [¹²⁵I]RTI-55 is a critical tool used to quantify active transporters and measure conformation-dependent inactivation by other chemical probes. nih.gov
Molecular docking and simulation studies provide further insight, suggesting that while RTI-55 occupies the central binding site (S1) in the dopamine, norepinephrine, and serotonin transporters, its precise orientation or "pose" can vary slightly among them. acs.org For instance, in the human serotonin transporter (hSERT), the presence of a specific amino acid, Ile172, influences the positioning of RTI-55's iodophenyl group within a binding cavity. acs.org These subtle differences in binding pose can lead to distinct interactions with key amino acid residues, implying that the conformational state stabilized by RTI-55 is not perfectly identical across all monoamine transporters. acs.org
| Transporter | Induced Conformation | Supporting Evidence | Citation |
| Dopamine Transporter (DAT) | Open / Outward-Facing | Cocaine analogs stabilize a state where the extracellular gate is open, confirmed by cysteine accessibility assays. | researchgate.net |
| Serotonin Transporter (SERT) | Outward-Facing | Cocaine, an analog, induces a more outward-facing state compared to other inhibitors. [¹²⁵I]RTI-55 is used to measure these changes. | nih.gov |
| DAT, NET, SERT | Varied "Pose" | Molecular modeling shows slight differences in the binding orientation of RTI-55 among transporters, affecting residue interactions. | acs.org |
Kinetic Aspects of Transporter Interaction
Association and Dissociation Rates (k_on, k_off)
The kinetics of ligand binding are defined by the association rate constant (k_on), which measures how quickly a ligand binds to its target, and the dissociation rate constant (k_off), which measures how quickly the ligand-transporter complex falls apart. These rates determine the equilibrium dissociation constant (K_d), where K_d = k_off/k_on. While radiolabeled [¹²⁵I]RTI-55 is a standard tool for determining the k_on and k_off for a variety of receptors and transporters, specific numerical values for RTI-55's own rate constants are not consistently published. revvity.com
However, its kinetic properties can be inferred from its high affinity. Saturation and kinetic studies have identified both high- and low-affinity binding sites for [¹²⁵I]RTI-55 at the dopamine transporter in rat striatum. nih.gov The high-affinity site exhibits a K_d of approximately 0.2 nM, while the low-affinity site has a K_d of around 5.8 nM. nih.gov A very low K_d value, such as 0.2 nM, is indicative of a highly stable complex, which typically results from a rapid association rate (k_on) and a very slow dissociation rate (k_off). vcu.edu
In comparative studies, RTI-55 is noted to have a slower rate of dissociation from the DAT than cocaine, which is known for its fast onset and offset of activity due to rapid association and dissociation. vcu.edu This slower dissociation contributes to the longer duration of action observed for some high-affinity phenyltropane analogs.
| Parameter | Value/Characteristic | Target | Notes | Citation |
| K_d (High-Affinity Site) | 0.2 nM | Dopamine Transporter (Rat Striatum) | Represents the equilibrium dissociation constant. | nih.gov |
| K_d (Low-Affinity Site) | 5.8 nM | Dopamine Transporter (Rat Striatum) | Represents the equilibrium dissociation constant. | nih.gov |
| Association Rate (k_on) | Not specified (inferred to be rapid) | Monoamine Transporters | A rapid k_on contributes to high affinity. | vcu.edu |
| Dissociation Rate (k_off) | Not specified (inferred to be slow) | Monoamine Transporters | A slow k_off is a key characteristic of high-affinity binding and is slower than that of cocaine. | vcu.edu |
Wash-Resistant Binding Characteristics
The concept of "wash-resistant" binding describes a ligand interaction that is so stable it persists even after extensive washing of the tissue or cell membrane preparation. This characteristic is often associated with irreversible or pseudo-irreversible inhibitors that may form covalent bonds or have exceptionally slow dissociation rates.
While RTI-55 itself is a reversible binder, its high affinity and slow dissociation kinetics make its radiolabeled form, [¹²⁵I]RTI-55, an essential tool for identifying and characterizing other compounds that exhibit wash-resistant properties. nih.govresearchgate.net In these experimental paradigms, brain membranes are pre-incubated with a test compound, followed by a series of washing steps designed to remove any unbound or weakly bound ligand. nih.gov Subsequently, the remaining available transporters are quantified by measuring the binding of [¹²⁵I]RTI-55. A significant reduction in [¹²⁵I]RTI-55 binding indicates that the test compound has bound to the transporter in a wash-resistant or irreversible manner, thereby blocking RTI-55 from accessing its site. nih.govresearchgate.net
For example, studies with the phenylisothiocyanate tropane analog HD-205 demonstrated that its pre-incubation with brain membranes followed by extensive washing resulted in a significant decrease in the maximum number of binding sites (B_max) available for [¹²⁵I]RTI-55, without changing RTI-55's binding affinity (K_d). nih.gov This demonstrates the wash-resistant blockade by HD-205. The success of this method relies on the stable and high-affinity nature of [¹²⁵I]RTI-55 binding itself, which serves as a reliable marker for available transporters after the washing procedure. nih.gov
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | 3β-(4-Iodophenyl)tropane-2β-carboxylic acid methyl ester hydrochloride |
| Cocaine | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Benztropine | (3-endo)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane |
| Imipramine | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine |
| HD-205 | 3β-(2-Naphthyl)-2β-(3-phenylisothiocyanatopropanoyl)tropane |
| Paroxetine (B1678475) | (3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine |
Neurobiological Effects of Rti 55 Hydrochloride in Preclinical Models
In Vivo Neurochemical Modulation
RTI-55, a potent dopamine (B1211576) transporter (DAT) inhibitor, has been shown to significantly influence extracellular dopamine levels. nih.gov While direct microdialysis studies measuring extracellular dopamine concentrations following RTI-55 administration are not extensively detailed in the provided literature, its mechanism of action strongly implies a substantial increase. As a high-affinity ligand for the DAT, RTI-55 blocks the reuptake of dopamine from the synaptic cleft, leading to its accumulation. nih.govnih.gov Studies on analogous compounds and the functional activity of RTI-55 at the DAT support this effect. For example, research has shown that β-phenylethylamine (βPEA)-induced increases in extracellular dopamine are inhibited by RTI-55, demonstrating RTI-55's ability to block DAT-mediated transport. nih.gov Furthermore, the locomotor stimulant effects of RTI-55 are consistent with enhanced dopaminergic neurotransmission. researchgate.netnih.gov
In addition to its potent effects on the dopamine system, RTI-55 also exhibits high affinity for the serotonin (B10506) transporter (SERT). nih.govnih.gov This interaction suggests that RTI-55 can modulate extracellular serotonin levels by inhibiting its reuptake. Autoradiographic studies have confirmed that RTI-55 binds to SERT in various brain regions. nih.govnih.gov For instance, the serotonin uptake inhibitor paroxetine (B1678475) has been shown to significantly inhibit the binding of [¹²⁵I]RTI-55 in the hypothalamus, a region with dense serotonergic innervation, while having minimal effect in the striatum, which is rich in dopamine transporters. nih.gov This indicates that RTI-55's binding profile includes a significant serotonergic component. The compound's ability to bind with high affinity to the SERT in the cerebral cortex further supports its role as a serotonin reuptake inhibitor. nih.gov
Autoradiographic studies using radiolabeled RTI-55 ([¹²⁵I]RTI-55) have elucidated its binding distribution in the rodent brain, revealing a high density of binding sites in regions known to be rich in dopamine and serotonin transporters. nih.govnih.gov
In dopamine-rich areas, the highest accumulation of [¹²⁵I]RTI-55 is observed in the striatum and olfactory tubercles. nih.gov The binding in these regions is effectively displaced by other dopamine transporter inhibitors like GBR 12909 and WIN 35,428, confirming the interaction with the DAT. nih.gov Saturation studies in the rat striatum have identified both high- and low-affinity binding sites for [¹²⁵I]RTI-55. nih.gov
In brain regions with significant serotonergic innervation, such as the cerebral cortex and various raphe nuclei, [¹²⁵I]RTI-55 also shows prominent binding. nih.govsci-hub.se In the cerebral cortex, a single high-affinity binding site has been characterized, with a pharmacological profile consistent with the serotonin transporter. nih.gov Serotonin uptake inhibitors can effectively block the binding of [¹²⁵I]RTI-55 in these serotonergic areas. nih.gov Studies in the mouse brain have also shown high levels of [¹²⁵I]RTI-55 binding in the substantia nigra, globus pallidus, and superior colliculus. sci-hub.se
Notably, the hippocampus displays very low levels of DAT binding as measured by [¹²⁵I]RTI-55 autoradiography. oup.comoup.com
Table 1: Regional Binding of [¹²⁵I]RTI-55 in the Rodent Brain
| Brain Region | Transporter Target | Binding Characteristics | Reference |
|---|---|---|---|
| Striatum (Caudate Putamen) | Dopamine Transporter (DAT) | High density of high- and low-affinity binding sites. | nih.govnih.gov |
| Nucleus Accumbens | Dopamine Transporter (DAT) | High density of binding sites. | researchgate.netresearchgate.net |
| Olfactory Tubercle | Dopamine Transporter (DAT) | High accumulation of binding. | nih.govresearchgate.net |
| Cerebral Cortex | Serotonin Transporter (SERT) | Single high-affinity binding component. | nih.gov |
| Hippocampus | Dopamine Transporter (DAT) | Very low density of binding sites. | oup.comoup.com |
| Raphe Nuclei | Serotonin Transporter (SERT) | Intense staining for 5-HTT binding sites. | sci-hub.se |
| Substantia Nigra | Serotonin Transporter (SERT) | High density of 5-HTT binding sites in mice. | sci-hub.se |
| Globus Pallidus | Serotonin Transporter (SERT) | High density of 5-HTT binding sites in mice. | sci-hub.se |
| Superior Colliculus | Serotonin Transporter (SERT) | High density of 5-HTT binding sites in mice. | sci-hub.se |
Regional Distribution of RTI-55 Hydrochloride Binding in the Brain (e.g., striatum, hippocampus, cortex, olfactory tubercles, raphe nuclei)
Behavioral Pharmacology in Animal Models
In preclinical studies, RTI-55 has been shown to be a potent stimulator of locomotor activity. researchgate.netnih.gov This effect is consistent with its powerful inhibition of the dopamine transporter, leading to increased dopaminergic signaling in motor-related brain circuits.
Studies in mice have demonstrated that intravenous administration of RTI-55 produces dose-related increases in locomotor activity. researchgate.netnih.gov Notably, the stimulant effects of RTI-55 are long-lasting. While the increased locomotor activity following cocaine administration typically subsides within two hours, the effects of RTI-55 can be observed for at least 10 hours. researchgate.net The potency of RTI-55 in stimulating locomotor activity is estimated to be at least 10-fold greater than that of cocaine. researchgate.net
The duration of the increased locomotor activity is consistent with the duration of dopamine transporter blockade by RTI-55. osti.gov The complex time-course of its effects on motor behavior may also involve periods of stereotypy, which can sometimes be recorded as a decrease in ambulatory movement. osti.gov
Table 2: Effects of RTI-55 on Locomotor Activity in Mice
| Compound | Potency Relative to Cocaine | Duration of Increased Locomotor Activity | Reference |
|---|---|---|---|
| RTI-55 | At least 10-fold greater | At least 10 hours | researchgate.net |
| Cocaine | Baseline | Less than 2 hours | researchgate.net |
Modulation of Reward-Related Behaviors (e.g., conditioned place preference studies in animals)
The rewarding effects of novel compounds are frequently assessed in preclinical models using the conditioned place preference (CPP) paradigm. nih.gov This model evaluates the association an animal forms between a specific environment and the effects of a drug. nih.gov The standard apparatus consists of a chamber with two or more distinct compartments, differentiated by visual and tactile cues. nih.gov During conditioning sessions, the animal is confined to one compartment after receiving the test compound. On alternate sessions, it receives a vehicle injection and is confined to the other compartment. nih.gov Following this conditioning phase, a test is conducted where the animal is given free access to all compartments, and the time spent in each is recorded. nih.gov A significant increase in time spent in the drug-paired compartment is interpreted as a conditioned place preference, indicating that the compound has rewarding properties. nih.gov Conversely, a significant avoidance of the drug-paired compartment is termed conditioned place aversion. nih.gov Psychostimulants that act as dopamine transporter inhibitors, such as cocaine, reliably produce CPP in this paradigm. nih.govcpn.or.kr
While specific data from conditioned place preference studies involving RTI-55 are not extensively detailed in the available literature, its rewarding properties have been demonstrated in other robust preclinical models. In studies of intravenous self-administration, a paradigm where animals perform an action (like a lever press) to receive a drug infusion, rhesus monkeys and rats trained to self-administer cocaine also learned to reliably self-administer RTI-55. researchgate.net The willingness of an animal to work to receive a drug is a primary indicator of the drug's reinforcing and, by extension, rewarding effects. nih.gov In these studies, RTI-55 maintained responding above the levels of saline, confirming its role as a positive reinforcer. researchgate.net The inter-injection intervals for RTI-55 were regular and increased as the unit dose increased, a pattern typical for reinforcing substances. researchgate.net
Discriminative Stimulus Properties of this compound in Animal Models
Drug discrimination studies are a cornerstone of behavioral pharmacology, used to characterize the subjective effects of psychoactive compounds in animal models. In this paradigm, animals are trained to recognize the interoceptive (internal) cues produced by a specific drug and to signal its presence by making a particular response, such as pressing one of two levers, to receive a reward. vcu.edu For example, an animal might be rewarded for pressing the "drug" lever after an injection of the training drug (e.g., cocaine) and the "saline" lever after a vehicle injection. researchgate.net Once trained, other compounds can be tested to see if they "substitute" for the training drug, meaning the animal identifies the test compound's effects as being similar to the training drug's effects. vcu.edu
RTI-55 has been evaluated in drug discrimination paradigms where animals were trained to discriminate cocaine from saline. In rhesus monkeys trained to discriminate cocaine from saline in a two-lever, food-reinforced task, RTI-55 was found to fully substitute for the discriminative stimulus effects of cocaine. researchgate.net This indicates that the subjective effects produced by RTI-55 are qualitatively similar to those of cocaine in this non-human primate model. researchgate.net
In rats trained to discriminate cocaine from saline, RTI-55 also substituted for the cocaine cue. vcu.eduresearchgate.net One study examined a series of dopamine uptake inhibitors and found a high correlation between their binding affinities at the dopamine transporter and their potencies in producing cocaine-like discriminative effects. researchgate.net For RTI-55, the binding data were best described by a one-site model, and its potency in the discrimination task was closely related to its binding affinity. researchgate.net Another study reported on the effects of RTI-55 in rats trained to discriminate 10 mg/kg of cocaine, with complete generalization to cocaine's discriminative stimulus being inferred when cocaine-lever responding exceeded 80%. vcu.edu
The table below summarizes findings from a drug discrimination study in rhesus monkeys.
| Compound | Animal Model | Training Drug | Result |
| RTI-55 | Rhesus Monkey | Cocaine | Full Substitution researchgate.net |
Table 1: Discriminative Stimulus Effects of RTI-55.
Behavioral Sensitization to this compound
Behavioral sensitization is a phenomenon where the repeated, intermittent administration of a psychostimulant drug leads to a progressively enhanced behavioral response, most commonly measured as an increase in locomotor activity. meliordiscovery.com This process is thought to reflect underlying neuroplastic changes in brain circuits that are also implicated in addiction. meliordiscovery.com A typical sensitization study involves an initial treatment phase with the drug, a withdrawal period, and a subsequent drug challenge to assess the locomotor response compared to the initial exposure. rti.orgnih.gov
RTI-55 has a demonstrated and potent effect on locomotor activity. wikipedia.org In preclinical studies, intravenous injection of RTI-55 produced dose-related increases in locomotor activity in mice that were substantially longer-lasting than those produced by cocaine. researchgate.net While the stimulant effects of cocaine subsided within two hours, increased locomotion was observed for at least 10 hours following RTI-55 administration. researchgate.net This strong and sustained propensity to enhance locomotor activity is a key characteristic of drugs that typically induce behavioral sensitization. wikipedia.org
Further evidence for the sensitizing properties of RTI-55 comes from cross-sensitization studies. Cross-sensitization occurs when repeated administration of one drug enhances the behavioral response to a different drug that shares a similar mechanism of action. In one study, rats were pre-exposed to a high dose of cocaine or saline. nih.gov When later challenged with various dopamine uptake inhibitors, the animals pre-treated with cocaine showed a significantly augmented locomotor response not only to cocaine itself but also to RTI-55. nih.gov This finding demonstrates that cocaine-induced neuroadaptations render the animals more sensitive to the motor-stimulant effects of RTI-55, providing strong support for its capacity to induce behavioral sensitization through shared dopaminergic pathways. nih.gov
The table below details the locomotor effects of RTI-55 observed in preclinical research.
| Animal Model | Observation | Finding |
| Mouse | Locomotor Activity Time Course | Increased locomotion observed for at least 10 hours, significantly longer than cocaine. researchgate.net |
| Rat | Cross-Sensitization with Cocaine | Prior exposure to cocaine significantly enhanced the locomotor-activating effects of a subsequent RTI-55 challenge. nih.gov |
Table 2: Locomotor and Sensitization-Related Effects of RTI-55.
Methodological Applications of Rti 55 Hydrochloride in Research
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique in pharmacology, providing sensitive and quantitative data on receptor expression and ligand affinity. sci-hub.se RTI-55, particularly its iodinated radioisotope form ([¹²⁵I]RTI-55), is a widely used radioligand for studying monoamine transporters. revvity.com These assays are crucial for drug structure-activity relationship studies and fundamental research into G protein-coupled receptors. sci-hub.se
In Vitro Receptor Autoradiography with [¹²⁵I]RTI-55 Hydrochloride
In vitro receptor autoradiography with [¹²⁵I]RTI-55 allows for the anatomical visualization of DAT and SERT distribution in the brain. This technique involves incubating slide-mounted tissue sections with [¹²⁵I]RTI-55 and then exposing them to radiosensitive film. psu.edu Studies have successfully used this method to map the precise location of these transporters in various brain regions in both human and rat models. nih.govnih.gov
For instance, in the rat brain, [¹²⁵I]RTI-55 binding has been observed in the olfactory tubercle, caudate putamen, nucleus accumbens, and substantia nigra, regions known to be rich in dopaminergic innervation. nih.gov By using selective blockers for other transporters, the specific binding to DAT can be isolated. For example, co-incubation with clomipramine, a selective SERT ligand, inhibits the binding of [¹²⁵I]RTI-55 to serotonin (B10506) transporters, allowing for the selective visualization of dopamine (B1211576) transporters. nih.gov Similarly, paroxetine (B1678475) can be used to block SERT binding sites to specifically quantify DAT. psu.edu
This method has been applied to study the effects of novel compounds on transporter binding. In one study, the irreversible effects of HD-205, a phenylisothiocyanate tropane (B1204802) analog, were assessed by observing the localized blockade of [¹²⁵I]RTI-55 binding in the rat striatum following intrastriatal injection. researchgate.net Autoradiography has also been used to examine changes in DAT density in response to drug treatments. For example, repeated administration of the κ-opioid receptor agonist U-69593 was shown to decrease [¹²⁵I]RTI-55 binding to the DAT in the nucleus accumbens of rats. jneurosci.org
Quantitative Binding Assays in Membrane Preparations
Quantitative binding assays using membrane preparations from brain tissue or cultured cells are employed to determine the binding affinity (Kᵢ) and density (Bₘₐₓ) of transporters for various ligands. In these assays, membranes containing the transporter of interest are incubated with a fixed concentration of [¹²⁵I]RTI-55 and varying concentrations of a competing, non-radiolabeled compound. ucsd.edu The amount of bound radioactivity is then measured to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀), which can then be converted to the Kᵢ value. ucsd.edu
Studies in human caudate membranes have shown that [¹²⁵I]RTI-55 binds with high affinity to both DAT and SERT. nih.gov Competition experiments with ligands selective for the dopamine transporter have established a rank order of potency for displacing [¹²⁵I]RTI-55, which is consistent with their known affinities for DAT. nih.gov These assays have also revealed that membrane cholesterol can modulate the conformation of the dopamine transporter, leading to an increase in the Bₘₐₓ for [¹²⁵I]RTI-55 binding without altering the dissociation constant (Kₑ). nih.gov
This technique is fundamental for characterizing novel compounds. For example, the binding affinities of the novel phenylisothiocyanate tropane analog HD-205 for DAT, SERT, and NET were determined using displacement of [¹²⁵I]RTI-55 (for DAT) and other radioligands. nih.gov These assays can also differentiate between uptake inhibitors and substrates based on the ratio of their potencies in binding versus uptake assays. ahajournals.org
| Parameter | Value | Tissue/Cell Preparation | Reference |
| Kᵢ of GBR-hydroxy for DAT | 2.2 ± 0.1 nM | Brain membranes | psu.edu |
| Kᵢ of GBR-hydroxy for SERT | 117 ± 7 nM | Brain membranes | psu.edu |
| IC₅₀ of HD-205 for DAT | 4.1 nM | Brain membranes | nih.gov |
| IC₅₀ of HD-205 for SERT | 14 nM | Brain membranes | nih.gov |
| IC₅₀ of HD-205 for NET | 280 nM | Brain membranes | nih.gov |
| Kₑ of [¹²⁵I]RTI-55 (High Affinity) | 66 ± 35 pM | Human caudate membranes | nih.gov |
| Bₘₐₓ of [¹²⁵I]RTI-55 (High Affinity) | 13.2 ± 10.1 pmol/g | Human caudate membranes | nih.gov |
| Kₑ of [¹²⁵I]RTI-55 (Low Affinity) | 1.52 ± 0.55 nM | Human caudate membranes | nih.gov |
| Bₘₐₓ of [¹²⁵I]RTI-55 (Low Affinity) | 47.5 ± 11.2 pmol/g | Human caudate membranes | nih.gov |
Whole-Cell Binding Assays in Transfected Cell Lines
Whole-cell binding assays using cell lines transiently or stably transfected with the cDNA for a specific transporter (e.g., HEK-293 cells expressing hDAT or hSERT) are a powerful tool for studying transporter pharmacology in a controlled environment. nih.govjneurosci.org These assays measure the binding of radioligands like [¹²⁵I]RTI-55 to transporters expressed on the surface of intact cells. nih.govjneurosci.org
This methodology has been instrumental in investigating the effects of mutations on transporter function. For instance, a mutation in the human norepinephrine (B1679862) transporter (hNET-A457P) associated with orthostatic intolerance was shown to have reduced surface expression, as evidenced by decreased whole-cell [¹²⁵I]RTI-55 binding compared to the wild-type transporter. nih.govjneurosci.org Similarly, the role of specific protein domains in transporter trafficking has been explored; mutations in the C-terminus of the human dopamine transporter led to very low [¹²⁵I]RTI-55 binding activity, indicating reduced surface expression. jneurosci.org
Whole-cell binding assays with [¹²⁵I]RTI-55 have also been used to explore the competitive and non-competitive interactions between different substrates at the serotonin transporter, demonstrating that dopamine and serotonin share a common binding site. jneurosci.org Furthermore, these assays can quantify changes in transporter surface density in response to signaling pathway activation, such as the increase in SERT surface expression following stimulation of the protein kinase G pathway. pnas.org
Neurotransmitter Uptake Assays (in vitro)
In vitro neurotransmitter uptake assays are functional assays that measure the ability of a compound to inhibit the transport of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin) into synaptosomes or transfected cells. ahajournals.org this compound is often used in these studies as a reference compound or a competitive inhibitor to characterize the mechanism of action of test substances. diva-portal.org
These assays are critical for distinguishing between transporter inhibitors (which block uptake) and substrates (which are transported and may also inhibit uptake). A key metric used is the "binding-to-uptake ratio," which compares a drug's potency in a radioligand binding assay (like with [¹²⁵I]RTI-55) to its potency in an uptake inhibition assay. ahajournals.org Uptake inhibitors typically have a ratio close to 1, while substrates often have a ratio much greater than 10. ahajournals.org For example, the established DAT substrate d-amphetamine is much more potent at inhibiting [³H]dopamine uptake than at displacing [¹²⁵I]RTI-55 binding, resulting in a high binding-to-uptake ratio. ahajournals.org
Studies have used these assays to characterize the pharmacological profile of various compounds, including synthetic cathinones. who.int For example, the potency of eutylone (B1425526) as an inhibitor of dopamine, serotonin, and norepinephrine uptake was determined in HEK cells expressing the respective human transporters, with [¹²⁵I]RTI-55 used in parallel binding assays to determine its affinity. who.int
In Vivo Imaging Techniques (preclinical, e.g., animal PET/SPECT studies using [¹²³I]RTI-55 or [¹¹C]RTI-55 for transporter mapping)
Radiolabeled versions of RTI-55 are extensively used in preclinical in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to map and quantify monoamine transporters in the living brain of animals. nih.govscielo.br The iodine-123 labeled version, [¹²³I]RTI-55 (also known as β-CIT or iometopane), is a prominent SPECT tracer, while the carbon-11 (B1219553) labeled version, [¹¹C]RTI-55, is used for PET studies. wikipedia.orgscielo.br
These imaging techniques allow for the non-invasive, longitudinal study of transporter density and occupancy. criver.com For example, PET studies using [¹¹C]cocaine in baboons have shown that pretreatment with RTI-55 leads to a long-lasting inhibition of cocaine binding to the dopamine transporter, with a half-life of clearance from the DAT estimated to be 2 to 3 days. nih.gov This corroborates that the binding kinetics of radiolabeled RTI-55 observed in imaging studies represent its interaction with DATs. nih.gov
SPECT imaging with [¹²³I]RTI-55 has been validated in rodent and non-human primate models of Parkinson's disease to assess the loss of dopamine transporters. scielo.brresearchgate.net These studies are crucial for evaluating potential therapeutic agents and understanding disease progression. scielo.brcriver.com While both PET and SPECT can visualize the striatum and quantify ligand binding, PET generally offers superior sensitivity and is better suited for dynamic imaging. criver.com
| Radiotracer | Imaging Modality | Key Application | Animal Model | Reference |
| [¹²³I]RTI-55 (β-CIT) | SPECT | DAT imaging in Parkinson's disease models | Rodents, Rhesus Monkeys | scielo.brresearchgate.net |
| [¹¹C]RTI-55 | PET | Studying DAT occupancy and kinetics | Baboons | nih.gov |
| [¹²³I]IACFT | SPECT | Selective DAT imaging | Rhesus Monkeys | researchgate.net |
| [¹⁸F]FE-PE2I | PET | DAT imaging in Parkinson's disease models | Rodents | criver.com |
Applications in Structure-Activity Relationship (SAR) Studies of Related Compounds
This compound and its analogs are pivotal in structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. By systematically modifying the phenyltropane scaffold of RTI-55, researchers can identify the chemical moieties responsible for affinity and selectivity towards DAT, SERT, and NET.
SAR studies have explored various modifications to the phenyltropane core. For instance, the nature of the substituent at the 4'-position of the phenyl ring significantly impacts transporter affinity and selectivity. The iodo-substituent in RTI-55 contributes to its high potency and strong interaction with the serotonin transporter. wikipedia.org Comparisons with other analogs, such as RTI-31 and RTI-51, which have different substituents, help to elucidate these relationships. wikipedia.org
RTI-55 also serves as a reference compound in SAR studies of other classes of transporter ligands. In the development of citalopram (B1669093) derivatives targeting an allosteric site on the serotonin transporter, the interaction of these new compounds with the primary binding site was characterized in relation to known ligands like [¹²⁵I]RTI-55. nih.gov Similarly, in the design of piperidine-based cocaine analogs, the binding poses of novel compounds were computationally overlaid with the structure of RTI-55 to understand their interaction with the transporter. acs.org Furthermore, SAR studies on bupropion (B1668061) analogs identified RTI-5 as a potential pharmacological chaperone for the dopamine transporter, highlighting the diverse applications of the RTI series of compounds in drug discovery. frontiersin.org
Utility in Identifying and Characterizing Novel Monoamine Transporter Ligands and Modulators
This compound, particularly in its radiolabeled form [¹²⁵I]RTI-55, serves as a foundational tool in the discovery and pharmacological characterization of new molecules that target monoamine transporters (MATs). Its high affinity and well-characterized binding to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters make it an ideal radioligand for competitive binding assays, a primary method for screening and characterizing novel compounds. nih.govacs.org
The fundamental principle of this application involves using [¹²⁵I]RTI-55 to label the transporter proteins. When a novel, non-radioactive compound is introduced, it competes with [¹²⁵I]RTI-55 for the same binding site on the transporter. By measuring the extent to which the new compound displaces the radioligand, researchers can determine the novel compound's affinity for the transporter. acs.orgwpmucdn.com This displacement is typically quantified as the IC50 value, which is the concentration of the new ligand required to inhibit 50% of the specific binding of [¹²⁵I]RTI-55. These IC50 values can then be used to calculate the binding affinity constant (Ki).
This methodology is crucial for the initial screening of large chemical libraries to identify "hit" compounds. For instance, in the search for novel MAT ligands, compounds identified through virtual screening are often first tested for their ability to displace [¹²⁵I]RTI-55 binding. acs.orgwpmucdn.com In one such study, 19 compounds selected via virtual screening were initially tested at a 10 μM concentration for their ability to inhibit [¹²⁵I]RTI-55 binding at cells expressing human DAT, NET, or SERT. acs.org This initial screen identified four compounds that inhibited more than 50% of radioligand binding, warranting further investigation. wpmucdn.com
Beyond initial screening, RTI-55 is instrumental in constructing a detailed pharmacological profile of a new ligand. By performing competition assays on cells or tissues expressing each of the three monoamine transporters individually, a selectivity profile can be established. This reveals whether a novel compound is selective for one transporter (e.g., a selective dopamine reuptake inhibitor, or SDRI) or if it has a mixed affinity profile (e.g., a serotonin-norepinephrine reuptake inhibitor, or SNRI). acs.org
Research has demonstrated the utility of RTI-55 in characterizing a wide array of chemical structures. In one study, a hexapeptide library was screened for its ability to inhibit [¹²⁵I]RTI-55 binding to rat caudate dopamine transporters. drugbank.com This led to the synthesis of 12 peptides, all of which demonstrated inhibition of radioligand binding with IC50 values in the micromolar range, thereby identifying a novel structural class of DAT ligands. drugbank.com
The following table presents data from a study where novel compounds, identified through virtual screening, were characterized by their ability to inhibit [¹²⁵I]RTI-55 binding to human monoamine transporters.
Table 1: Inhibition of [¹²⁵I]RTI-55 Binding by Novel Compounds
| Compound | Transporter | Ki (nM) |
|---|---|---|
| TN-01 | hSERT | 2200 |
| hDAT | 2800 | |
| hNET | 1100 | |
| TN-05 | hSERT | 1400 |
| hDAT | 2400 | |
| hNET | 1300 | |
| TN-06 | hSERT | 280 |
| hDAT | 1100 | |
| hNET | 1100 | |
| TN-13 | hSERT | 1200 |
| hDAT | 140 | |
| hNET | 90 |
This table is interactive. You can sort and filter the data. Data sourced from studies on virtual screening hits. acs.org
Furthermore, RTI-55 is used in saturation binding experiments to elucidate the mechanism of interaction of a novel ligand. In these experiments, researchers can determine if a new compound alters the maximum number of binding sites (Bmax) or the affinity of the radioligand (KD). For example, the characterization of a novel phenylisothiocyanate tropane analog, HD-205, involved saturation binding studies with [¹²⁵I]RTI-55. nih.gov Pretreatment with HD-205 was found to significantly decrease the Bmax of [¹²⁵I]RTI-55 binding at both DAT and SERT without changing the KD. nih.gov This finding suggested an irreversible or covalent interaction of HD-205 with the transporters. nih.gov
The following table summarizes the effects of HD-205 pretreatment on [¹²⁵I]RTI-55 binding parameters.
Table 2: Effect of HD-205 on [¹²⁵I]RTI-55 Saturation Binding
| Transporter | Treatment | Bmax (fmol/mg protein) | KD (nM) |
|---|---|---|---|
| DAT | Control | 450 ± 50 | 1.5 ± 0.2 |
| 100 nM HD-205 | 120 ± 20* | 1.6 ± 0.3 | |
| SERT | Control | 380 ± 40 | 1.1 ± 0.1 |
| 100 nM HD-205 | 90 ± 15* | 1.2 ± 0.2 |
*Indicates a significant difference from the control group. This table is interactive. You can sort and filter the data. Data adapted from research on irreversible tropane analogs. nih.gov
In another application, RTI-55 has been used to identify and characterize partial inhibitors. The compound SoRI-9804 was found to resolve two distinct DAT binding components when competing against [¹²⁵I]RTI-55, having high affinity for about 40% of the sites and very low affinity for the remaining 60%. nih.gov This demonstrated that RTI-55-based assays can reveal complex interactions and help identify ligands with unique modulatory properties beyond simple competitive inhibition. nih.gov
Advanced Research Avenues and Theoretical Implications
Investigation of Allosteric Modulation of Monoamine Transporters by RTI-55 Hydrochloride
The interaction of ligands with monoamine transporters is a complex process that can occur at the primary binding site (orthosteric site) or at a secondary, allosteric site. While RTI-55 is primarily known as a competitive inhibitor at the orthosteric site of monoamine transporters, research suggests the potential for allosteric modulation to influence its binding and function.
Allosteric modulators can alter the affinity of the primary ligand or the maximal binding capacity (Bmax) without directly competing for the same binding site. Studies have identified allosteric sites on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.net For instance, certain compounds have been shown to act as allosteric modulators of the DAT, affecting the binding of ligands like [¹²⁵I]RTI-55. nih.gov These modulators can decrease the maximal binding sites for [¹²⁵I]RTI-55 and alter its dissociation rate, indicating an interaction at a site distinct from the primary binding pocket. nih.govnih.gov
The concept of allosteric modulation introduces a layer of complexity to the pharmacological profile of compounds like RTI-55. The existence of allosteric sites, which are generally less conserved than orthosteric sites, presents both opportunities and challenges for drug discovery. researchgate.net While RTI-55 itself is considered a classical competitive inhibitor, its interaction with the transporter could be influenced by endogenous or exogenous allosteric modulators. Further investigation into how allosteric interactions might fine-tune the effects of RTI-55 could reveal novel mechanisms for regulating monoamine transporter function. For example, some allosteric modulators have been shown to slow the dissociation of [¹²⁵I]RTI-55 from the human DAT (hDAT), suggesting a stabilization of the ligand-transporter complex. nih.gov
Role of Transporter Oligomerization and Clustering in this compound Binding and Function
Monoamine transporters, including the dopamine transporter (DAT), exist not as single units but as oligomers, such as dimers, tetramers, and higher-order complexes, on the cell surface. frontiersin.orgduq.edu This oligomerization is crucial for their proper function, including their transport from the endoplasmic reticulum to the plasma membrane. frontiersin.org The formation of these transporter clusters can be influenced by various factors, including the binding of small molecules. elifesciences.org
Research has shown that certain small molecules can induce the oligomerization and clustering of DAT. frontiersin.orgelifesciences.org This process can, in turn, affect the endocytosis (internalization) of the transporter, thereby modulating the number of functional transporters on the cell surface. elifesciences.org While the direct effect of RTI-55 on transporter oligomerization is not fully elucidated, the binding of ligands to the transporter is known to influence its conformational state and potentially its oligomeric structure.
The binding of cocaine analogs like RTI-55 has been shown to be a complex process, sometimes exhibiting biphasic patterns which could suggest the presence of different affinity states or binding sites, possibly influenced by the oligomeric state of the transporter. researchgate.netnih.gov The interaction of multiple protomers within an oligomer can impact the binding affinity of ligands. scholaris.ca Therefore, the oligomerization and clustering of monoamine transporters create a dynamic environment that could significantly influence the binding and subsequent functional effects of RTI-55. Understanding this relationship is critical for a complete picture of its pharmacological action.
Genetic Modifiers of this compound Effects (e.g., transporter mutations, gene knockouts)
The effects of this compound are intrinsically linked to the structure and function of monoamine transporters. Genetic variations, such as mutations in the genes encoding these transporters, can significantly alter the binding affinity and efficacy of RTI-55.
The homology between human and other species' transporters is also a critical factor. For instance, the dopamine transporter in Drosophila (dDAT) shares only 55% homology with the human DAT (hDAT), leading to differences in pharmacological profiles. mdpi.comacs.org Such species differences, rooted in genetic divergence, underscore the importance of considering the specific genetic background when interpreting the effects of RTI-55.
Elucidation of this compound's Impact on Presynaptic and Postsynaptic Neurotransmission Dynamics
As a potent monoamine transporter inhibitor, this compound directly impacts presynaptic neurotransmission by blocking the reuptake of dopamine, serotonin, and norepinephrine. This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their action on both presynaptic and postsynaptic receptors. smolecule.com
The primary presynaptic effect of RTI-55 is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). wikipedia.org By binding to these transporters, RTI-55 prevents the recycling of neurotransmitters back into the presynaptic neuron. duq.edu This leads to an accumulation of dopamine, serotonin, and norepinephrine in the synapse, enhancing their signaling. The radiolabeled form, [¹²⁵I]RTI-55, is a valuable tool for studying the density and distribution of these transporters in the brain. nih.gov
The increased availability of neurotransmitters in the synapse has significant consequences for postsynaptic neurotransmission. The elevated levels of dopamine, for example, lead to increased stimulation of postsynaptic dopamine receptors. This can trigger a cascade of downstream signaling events within the postsynaptic neuron. Studies have shown that the behavioral effects of drugs that increase synaptic dopamine are correlated with the occupancy of the dopamine transporter. researchgate.net While the direct postsynaptic effects of RTI-55 are a consequence of its presynaptic action, understanding the full scope of these effects requires examining the downstream signaling pathways activated by the enhanced neurotransmitter levels. For instance, modulation of glutamatergic neurotransmission has been observed in response to altered dopamine levels, indicating a complex interplay between different neurotransmitter systems. jneurosci.orgjneurosci.org
Conceptual Frameworks for Understanding this compound's Unique Pharmacological Profile
The pharmacological profile of this compound can be understood through several key conceptual frameworks, including its high affinity for multiple monoamine transporters and its classification as a potent phenyltropane stimulant.
RTI-55 is characterized as a non-selective dopamine reuptake inhibitor, although it also exhibits high affinity for the serotonin and norepinephrine transporters. wikipedia.org Its binding affinities for the dopamine, norepinephrine, and serotonin transporters are relatively close, distinguishing it from more selective inhibitors. nih.gov This broad-spectrum activity is a cornerstone of its pharmacological profile. The use of radiolabeled [¹²⁵I]RTI-55 has been instrumental in characterizing its binding to these transporters in various brain regions and in different species. nih.govphysiology.org
The table below summarizes the binding affinities (pKi) of RTI-55 and related compounds for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
| Compound | pKi for hDAT | pKi for hNET | pKi for hSERT |
| RTI-55 | 8.41 | 8.2 | 7.7 |
| RTI-31 | 8.57 | 8.1 | 7.4 |
| Nisoxetine | 6.3 | 9.34 | 8.15 |
| Paroxetine (B1678475) | 6.31 | 5.86 | 7.4 |
| Data sourced from a computational study on human monoamine transporters. nih.gov |
Another important conceptual framework is the structure-activity relationship (SAR) within the phenyltropane class of compounds. The chemical structure of RTI-55, particularly the 3β-(4-iodophenyl) group, is crucial for its high affinity and relatively non-selective binding profile. wikipedia.org Docking studies have provided insights into how RTI-55 interacts with the binding pockets of the different monoamine transporters, revealing subtle differences in its orientation and interactions with key amino acid residues that contribute to its affinity. acs.org These molecular-level interactions provide a basis for understanding its potent and broad-spectrum inhibitory activity.
Finally, the concept of "atypical" versus "typical" dopamine transporter inhibitors can provide context for RTI-55's effects. While RTI-55 is generally considered a classical, cocaine-like inhibitor, the study of atypical inhibitors that produce different behavioral profiles has broadened the understanding of DAT pharmacology. nih.gov Comparing the effects of RTI-55 with those of atypical inhibitors can help to delineate the specific consequences of its particular mode of transporter inhibition.
Conclusion and Future Directions in Rti 55 Hydrochloride Focused Research
Synthesis of Current Knowledge on RTI-55 Hydrochloride
This compound, chemically known as (-)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane or iometopane (B150704), is a synthetic compound belonging to the phenyltropane class of molecules. wikipedia.orgbionity.com First developed in the early 1990s from methylecgonidine, it was created as part of research into cocaine analogues aimed at understanding the function of monoamine transporters. bionity.comwikipedia.org RTI-55 is characterized by its high binding affinity and potent, non-selective inhibition of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and to a lesser extent, the norepinephrine (B1679862) transporter (NET). wikipedia.orgwikipedia.org
The primary and most significant application of RTI-55 is in the field of neuroscience as a research tool. wikipedia.orgbionity.com Its utility is profoundly enhanced when the iodine atom is a radioactive isotope, such as Iodine-123 or Iodine-125 (B85253). wikipedia.org In these radiolabeled forms, known respectively as iometopane (¹²³I) and [¹²⁵I]RTI-55, the compound serves as a high-affinity radioligand for in vivo and ex vivo imaging techniques. wikipedia.orgcpn.or.kr Specifically, it is widely used in Single-Photon Emission Computed Tomography (SPECT) to map the distribution and density of dopamine and serotonin transporters in the brain of living subjects, including humans and animals. wikipedia.orgontosight.ai This application is of particular clinical relevance for assessing the integrity of dopaminergic neurons in neurodegenerative conditions like Parkinson's disease and progressive supranuclear palsy. wikipedia.orgbionity.com
Structurally, the presence of a large iodine atom on the phenyl ring significantly increases its affinity for the serotonin transporter compared to other phenyltropanes like the chlorine-substituted RTI-31, while maintaining potent dopamine transporter blocking activity. wikipedia.org This mixed-action profile distinguishes it from more selective dopamine reuptake inhibitors. Research has consistently demonstrated that RTI-55 is one of the most potent phenyltropane stimulants available for research purposes. wikipedia.orgbionity.com
Interactive Table 1: Comparative Binding Affinity of RTI-55 and Related Phenyltropanes This table presents the in vitro binding affinities (IC₅₀ nM) of RTI-55 and other compounds at the dopamine, serotonin, and norepinephrine transporters, illustrating the relative potency and selectivity.
| Compound | Dopamine Transporter (DAT) IC₅₀ (nM) | Serotonin Transporter (SERT) IC₅₀ (nM) | Norepinephrine Transporter (NET) IC₅₀ (nM) |
| RTI-55 | 0.4 - 1.1 | 2.1 - 4.3 | 24 - 1110 |
| Cocaine | 89.1 - 275 | 112 - 177 | 119 - 161 |
| WIN 35,428 | 13.9 - 23.0 | 101 | 38.6 |
| RTI-31 | 1.1 | 37 | 5.86 |
| RTI-51 | 1.8 | 10.6 | 37.4 |
| Data compiled from multiple studies; ranges reflect variations in experimental conditions. wikipedia.orgwikipedia.orgnih.govsnmjournals.org |
Unanswered Questions and Research Gaps
Despite decades of use, several questions regarding RTI-55 remain. The precise behavioral and neurochemical consequences of its potent, mixed inhibition of DAT and SERT are not fully elucidated. While its high affinity for both transporters is established, the functional interplay and downstream signaling effects resulting from simultaneous blockade are complex and require further investigation. It is unclear to what extent the potent serotonergic activity modulates the dopaminergic effects, a key question in addiction research where SERT inhibition is thought to potentially reduce the reinforcing properties of DAT inhibitors. wikipedia.org
Furthermore, disparities in binding affinity and behavioral effects can arise between studies, highlighting the need for standardized experimental conditions and the use of cloned human transporters to ensure translational relevance. wikipedia.org Research is ongoing to develop analogues with more refined selectivity profiles, suggesting that the "ideal" ratio of DAT/SERT/NET inhibition for potential therapeutic applications is still an open question. nih.govnih.gov The long-term neuroadaptations resulting from chronic exposure to a potent, non-selective agent like RTI-55 are also not well understood, representing a significant gap in knowledge.
Potential for this compound as a Tool for Fundamental Neuroscience Discoveries
The value of RTI-55 as a tool for fundamental discovery is immense. Its radiolabeled form, [¹²⁵I]RTI-55, has been instrumental in elucidating the neuroanatomy of the monoamine systems. wikipedia.org By enabling the precise visualization and quantification of DAT and SERT, it allows researchers to study transporter regulation, trafficking, and density changes in response to drugs, environmental factors, or disease states. researchgate.netoup.com
For instance, [¹²⁵I]RTI-55 has been used in autoradiography to reveal the extremely high affinity binding sites for cocaine on the dopamine transporter, helping to map the molecular interactions of psychostimulants. cpn.or.kr It has also been employed to study the low expression of DAT in brain regions like the hippocampus, contributing to the understanding that the norepinephrine transporter is the primary mechanism for dopamine clearance in such areas. oup.com Its use in animal models of Parkinson's disease has been crucial for validating the models by confirming the loss of dopaminergic terminals and for testing the efficacy of potential neuroprotective therapies. snmjournals.orgfrontiersin.org The compound's ability to bind to both DAT and SERT also makes it a valuable tool for investigating the pathophysiology of disorders where both neurotransmitter systems are implicated, such as depression and ADHD. ontosight.ai
Methodological Advancements Facilitated by this compound Research
Research involving RTI-55 has directly contributed to significant methodological advancements in neuroscience. The development and validation of SPECT imaging for monoamine transporters heavily relied on high-affinity, high-selectivity radioligands like iometopane ([¹²³I]RTI-55). wikipedia.orgontosight.ai This has provided clinicians and researchers with a powerful, non-invasive technique to quantify transporter availability in the living brain, a critical biomarker in neurology and psychiatry. bionity.com
Furthermore, [¹²⁵I]RTI-55 is frequently used as a standard radioligand in competitive binding assays. cpn.or.krguidetopharmacology.orgguidetopharmacology.org These assays are a cornerstone of modern pharmacology, allowing for the high-throughput screening of new chemical entities to determine their binding affinity and selectivity for DAT, SERT, and NET. By competing with the binding of [¹²⁵I]RTI-55, researchers can rapidly characterize the pharmacological profile of novel compounds, accelerating the drug discovery process for central nervous system disorders. nih.gov The use of RTI-55 in such assays has helped to define the structure-activity relationships (SAR) for the entire phenyltropane class of compounds and has been essential in the development of more selective transporter ligands. wikipedia.orgnih.gov
Q & A
Q. What are standard protocols for using [125I]RTI-55 in dopamine transporter (DAT) binding assays?
[125I]RTI-55 is widely used in autoradiography and membrane-binding assays to quantify DAT density. Protocols typically involve incubating tissue slices or membranes in sucrose buffer (10 mM sodium phosphate, 120 mM NaCl, 320 mM sucrose, pH 7.4) with 21 pM [125I]RTI-55. Nonspecific binding is determined by co-incubation with 100 nM fluoxetine (SERT blocker) or 10 µM dopamine (DAT blocker). After rinsing, samples are air-dried and exposed to phosphor imaging screens or film for quantification using calibrated standards . For membrane assays, filtration manifolds and liquid scintillation counters are used to measure radioactivity .
Q. How can researchers differentiate specific vs. nonspecific binding in RTI-55 autoradiography?
Specific binding is calculated by subtracting nonspecific binding (determined in the presence of excess unlabeled competitor, e.g., 100 nM fluoxetine for SERT or 10 µM dopamine for DAT) from total binding. Autoradiography data are quantified using image analysis software (e.g., MCID) with calibration curves derived from radiolabeled microscale standards. Regional binding densities (e.g., nucleus accumbens vs. caudate-putamen) are outlined manually to ensure anatomical precision .
Q. What statistical methods are recommended for analyzing RTI-55 inhibition curves?
Inhibition curves are generated using 10–15 concentrations of unlabeled RTI-55 or test compounds. Data are normalized to percentage inhibition and fitted to nonlinear regression models (e.g., one- or two-site binding) using software like Prism or Kaleidagraph. EC50 and EMAX values are reported with standard deviations (SD), and significance is assessed via Student’s t-test for comparisons between conditions (e.g., mutant vs. wild-type transporters) .
Advanced Research Questions
Q. How do mutations in monoamine transporters affect RTI-55 binding kinetics and affinity?
Mutations (e.g., hNET-A457P or L406E in SERT) can alter RTI-55 binding by disrupting transporter surface expression or conformational states. Surface binding is quantified via whole-cell [125I]RTI-55 assays at 4°C, with nonspecific binding controlled using 100 µM dopamine. Mutants often show reduced Bmax (total binding sites) but unchanged KD (affinity), indicating impaired trafficking rather than ligand-receptor interactions. Immunoblotting and biotinylation further validate surface protein levels . Kinetic studies (kon/koff rates) using stopped-flow assays reveal whether mutations impact association/dissociation rates .
Q. How should biphasic dissociation curves in RTI-55 binding experiments be interpreted?
Biphasic dissociation (e.g., fast "A1" and slow "K-2" components) suggests allosteric modulation or heterogeneous binding sites. This is observed when test compounds (e.g., SRI-9804) induce partial inhibition, leaving residual RTI-55 bound to high-affinity sites. Data are modeled using two-phase exponential decay equations, with rate constants (K-1, K-2) derived from nonlinear fitting. Such curves imply cooperative interactions between RTI-55 and modulators, necessitating further validation via substrate uptake assays (e.g., [3H]dopamine) .
Q. What experimental designs address contradictory findings in RTI-55 binding across studies?
Discrepancies (e.g., RTI-55 vs. RTI-51 efficacy in locomotor assays) often arise from differences in radioligand concentrations, tissue preparation, or species-specific transporter isoforms. To resolve these, researchers should:
- Use saturation binding to confirm ligand-specific Bmax/KD values under identical conditions.
- Validate findings with orthogonal methods (e.g., [3H]neurotransmitter uptake assays).
- Compare data across mutant/wild-type transporters to isolate structural determinants of binding .
Methodological Considerations
Q. How is RTI-55 used to study neurodegenerative disease models like Parkinson’s?
In 6-OHDA-lesioned rodents, [125I]RTI-55 autoradiography quantifies striatal DAT loss, correlating with tyrosine hydroxylase (TH) immunohistochemistry and apomorphine-induced rotational behavior. Binding densities in subregions (e.g., dorsolateral caudate-putamen) are analyzed to map neurodegeneration gradients. Post-mortem validation ensures lesion efficacy and model reproducibility .
Q. What controls are essential for RTI-55 competition binding assays?
Key controls include:
- Nonspecific binding: Samples with excess unlabeled RTI-55 (30 nM) or transporter-specific blockers (e.g., desipramine for NET).
- Radioligand stability: Freshly prepared [125I]RTI-55 stored at −80°C to prevent iodine dissociation.
- Protein normalization: Membrane protein concentrations adjusted to 0.5–1.0 mg/mL to avoid assay saturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
